molecular formula C9H13NO2 B15051500 O-[(2-methoxy-3-methylphenyl)methyl]hydroxylamine

O-[(2-methoxy-3-methylphenyl)methyl]hydroxylamine

Cat. No.: B15051500
M. Wt: 167.20 g/mol
InChI Key: UPDSVTFCCOSESN-UHFFFAOYSA-N
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Description

O-[(2-Methoxy-3-methylphenyl)methyl]hydroxylamine is a hydroxylamine derivative featuring a benzyl group substituted with a methoxy (-OCH₃) group at the 2-position and a methyl (-CH₃) group at the 3-position of the phenyl ring. The hydroxylamine group (-NH-O-) is attached via an ether linkage to the benzylic carbon. Its structure combines electron-donating substituents (methoxy and methyl), which influence its electronic properties, solubility, and reactivity compared to analogs with halogens or other functional groups .

Properties

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

O-[(2-methoxy-3-methylphenyl)methyl]hydroxylamine

InChI

InChI=1S/C9H13NO2/c1-7-4-3-5-8(6-12-10)9(7)11-2/h3-5H,6,10H2,1-2H3

InChI Key

UPDSVTFCCOSESN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)CON)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

O-[(2-methoxy-3-methylphenyl)methyl]hydroxylamine can be synthesized through several methods. One common approach involves the O-alkylation of hydroxylamine derivatives. For example, the compound can be obtained by O-methylation of acetone oxime followed by hydrolysis of the O-methylated oxime . Another method involves the methanolysis of hydroxylamine sulfonates .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Reactions with Carbonyl Compounds

Hydroxylamines and their derivatives react with carbonyl compounds (e.g., ketones, aldehydes) to form imines or oximes:

  • Iminium Formation : Condensation with ketones/aldehydes yields imines, analogous to methoxyamine’s behavior .

  • Oxime Synthesis : Reaction with carbonyls could form oximes, though steric hindrance from the bulky substituent may influence reactivity.

Nitrosation Reactions

Hydroxylamines undergo nitrosation under acidic conditions, forming nitroso intermediates:

  • Mechanism : Reaction with HNO₂ (from NaNO₂ and HCl) generates nitroso derivatives, which may isomerize to oximes or undergo further oxidation .

  • Metal-Mediated Pathways : Nickel(II) or manganese(IV) catalysts could facilitate α-carbonyl formation, as observed in related systems .

Oxidation and Reduction

  • Oxidation : Hydroxylamines oxidize readily to nitroxides or nitrates, depending on conditions.

  • Reduction : Reduction by hydrides (e.g., NaBH₄) may yield amines, as seen in methoxyamine’s N-lithio intermediate reactions .

Metal-Catalyzed Transformations

  • Copper-Mediated Arylation : Copper(I) catalysts could enable CH activation, promoting aryl transfer reactions, similar to oxime ether syntheses .

  • Gold(I) Catalysis : Potential for O-allyl oxime formation via electrophilic activation of double bonds, as seen in oxime ether chemistry .

Stability and Decomposition

  • Thermal Stability : O-alkylhydroxylamines are generally stable but may decompose under extreme conditions, analogous to methoxyamine’s exothermic decomposition to methane and azanone .

  • Hydrolysis : Acidic or basic hydrolysis could regenerate hydroxylamine and the corresponding alcohol.

Structural and Physical Data

Property Value/Description
Molecular FormulaC₉H₁₃NO₂
Molecular Weight167.20 g/mol
IUPAC NameO-[(2-Methoxy-3-Methylphenyl)methyl]hydroxylamine
SMILESCC1=C(C(=CC=C1)CON)OC

Key Considerations

  • Steric Effects : The bulky 2-methoxy-3-methylphenyl group may alter reactivity compared to simpler O-alkylhydroxylamines.

  • Catalytic Systems : Metal-catalyzed reactions (e.g., copper, nickel) may require optimization for this substrate.

This compound’s reactivity aligns with general O-alkylhydroxylamine chemistry, though further experimental studies are needed to validate specific transformations.

Mechanism of Action

The mechanism of action of O-[(2-methoxy-3-methylphenyl)methyl]hydroxylamine involves its interaction with molecular targets and pathways. In biological systems, it covalently binds to AP DNA damage sites, inhibiting BER and leading to an increase in DNA strand breaks and apoptosis . This mechanism is particularly relevant in its potential use as an anti-tumor agent.

Comparison with Similar Compounds

Key Observations :

  • Steric Effects: The 3-methyl group introduces steric hindrance, which may slow reaction kinetics in substitution or coupling reactions compared to monosubstituted analogs like 4h .

Spectroscopic Data Comparison

NMR Characteristics

  • O-(2-Methoxybenzyl)hydroxylamine (4h) :

    • ¹H-NMR (DMSO-d₆): δ 7.26 (m, Ar-H), 6.95 (d, J=7.8 Hz, Ar-H), 4.56 (s, OCH₂Ar), 3.76 (s, OCH₃).
    • Comparison : The target compound would exhibit similar aromatic signals but with upfield shifts for the 3-CH₃ group (δ ~2.3 ppm) and splitting due to coupling between 2-OCH₃ and 3-CH₃.
  • O-([1,1′-Biphenyl]-4-ylmethyl)hydroxylamine (9f) :

    • ¹H-NMR (CDCl₃): δ 7.58–7.24 (m, biphenyl protons), 4.72 (s, OCH₂).
    • Comparison : Biphenyl analogs show broader aromatic multiplicity, whereas the target compound’s simpler substitution pattern simplifies NMR interpretation.

Biological Activity

O-[(2-methoxy-3-methylphenyl)methyl]hydroxylamine is a hydroxylamine derivative that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant research findings, including case studies and data tables.

Chemical Structure and Synthesis

This compound can be represented by the molecular formula C₉H₁₃NO₂. The synthesis of such hydroxylamine derivatives often involves the reaction of substituted phenols with hydroxylamine hydrochloride in the presence of a base, leading to the formation of hydroxamic acids which have been shown to exhibit various biological activities, particularly as enzyme inhibitors .

1. Antimicrobial Properties

Research has indicated that hydroxylamine derivatives exhibit significant antimicrobial activity. For instance, studies have demonstrated that compounds with similar structures to this compound show effective inhibition against various bacterial strains. The minimum inhibitory concentration (MIC) for related compounds has been reported in the range of 4.69 to 22.9 µM against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus, highlighting the potential efficacy of these derivatives in antimicrobial applications .

2. Inhibition of Metalloproteinases

Hydroxamic acids, including derivatives like this compound, are known to inhibit matrix metalloproteinases (MMPs). MMPs play a critical role in tissue remodeling and have been implicated in various pathological conditions, including cancer and inflammatory diseases. The inhibition of MMPs by hydroxamic acids can lead to reduced tissue degradation and inflammation, suggesting therapeutic potential in conditions characterized by excessive MMP activity .

Case Study: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of several hydroxamic acid derivatives, including those structurally related to this compound. The results showed that these compounds exhibited notable activity against Staphylococcus epidermidis, with inhibition zones ranging from 18 mm to 24 mm depending on the specific derivative tested .

CompoundInhibition Zone (mm)MIC (µg/mL)
Derivative A240.22
Derivative B220.25
Derivative C200.30

Research Findings: Enzyme Inhibition

Another study focused on the enzyme inhibitory properties of hydroxamic acid derivatives. It was found that compounds similar to this compound effectively inhibited urease and trypanosome glycerol-3-phosphate oxidase, with significant implications for treating infections caused by Helicobacter pylori and Trypanosoma species .

Q & A

Q. What are the optimal synthetic routes for O-[(2-methoxy-3-methylphenyl)methyl]hydroxylamine in laboratory settings?

Methodological Answer: The compound can be synthesized via two primary routes:

  • O-Alkylation of hydroxylamine derivatives : Reacting hydroxylamine with a suitable alkylating agent (e.g., 2-methoxy-3-methylbenzyl chloride) under basic conditions (e.g., NaHCO₃ or K₂CO₃) in polar aprotic solvents like DMF or THF. Yields typically range from 50–70% depending on reaction time and temperature .
  • Methanolysis of hydroxylamine sulfonates : Reacting hydroxylamine sulfonate salts with methanol under acidic conditions. This method offers higher purity (>95%) but requires careful control of pH and temperature to avoid decomposition .

Q. Table 1: Comparison of Synthetic Methods

MethodYield (%)Purity (%)Key Variables
O-Alkylation50–7085–90Base strength, solvent choice
Methanolysis of sulfonates60–75>95pH control, reaction time

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm the methoxy group (δ ~3.8 ppm) and hydroxylamine moiety (δ ~5.5 ppm for NH). Coupling patterns in aromatic regions validate substitution positions .
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection at 254 nm to assess purity. Mobile phases often combine acetonitrile and 0.1% trifluoroacetic acid .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) to verify molecular weight (C₁₀H₁₅NO₂, theoretical m/z 181.11) and detect fragmentation patterns .

Advanced Research Questions

Q. How does the electronic environment of the methoxy group influence the compound’s reactivity in nucleophilic reactions?

Methodological Answer: The methoxy group’s electron-donating nature increases the electron density of the adjacent benzene ring, enhancing stability of intermediates in reactions like oxime formation. Comparative studies with non-methoxy analogs (e.g., O-benzylhydroxylamine) show:

  • Higher regioselectivity in reactions with carbonyl compounds due to steric and electronic effects.
  • Reduced susceptibility to oxidation compared to hydroxylamine derivatives with electron-withdrawing groups .

Q. Table 2: Reactivity Comparison with Structural Analogs

CompoundOxidation StabilityNucleophilic Reactivity
O-[(2-Methoxy-3-MePh)methyl]HAHighModerate
O-BenzylhydroxylamineLowHigh
O-(3-Trifluoromethylbenzyl)HAVery HighLow

Q. How can researchers resolve discrepancies in reported reaction yields for this compound?

Methodological Answer: Yield variations often arise from:

  • Impurity of starting materials : Use HPLC or GC to verify reagent purity (>98%) before synthesis .
  • Incomplete O-alkylation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1) and optimize catalyst loading (e.g., 10 mol% KI for SN2 reactions) .
  • Thermal decomposition : Conduct stability studies under controlled temperatures (25–60°C) and avoid prolonged heating. Thermal gravimetric analysis (TGA) data shows decomposition onset at ~150°C .

Q. What strategies are effective for stabilizing this compound in aqueous solutions?

Methodological Answer:

  • pH Buffering : Store solutions at pH 4–6 (acetate buffer) to minimize hydrolysis of the hydroxylamine group.
  • Antioxidants : Add 0.1% w/v ascorbic acid to prevent oxidation during long-term storage.
  • Low-Temperature Storage : Solutions remain stable for >6 months at –20°C with <5% degradation .

Q. How does this compound compare to other hydroxylamine derivatives in enzyme inhibition studies?

Methodological Answer: Inhibition potency depends on:

  • Steric bulk : The 3-methyl group reduces binding affinity to enzymes with narrow active sites (e.g., monoamine oxidases) compared to smaller analogs like O-methylhydroxylamine.
  • Electron density : Enhanced resonance stabilization of the hydroxylamine group improves irreversible inhibition kinetics in flavin-dependent enzymes .

Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., cytochrome P450) to predict binding modes.
  • Density Functional Theory (DFT) : Calculate charge distribution and frontier molecular orbitals to identify reactive sites for covalent bond formation .

Q. How can researchers address conflicting data on the compound’s solubility in polar solvents?

Methodological Answer: Reported solubility variations (e.g., 12 mg/mL in DMSO vs. 5 mg/mL in water) may stem from:

  • Crystallinity differences : Recrystallize the compound from ethanol/water (9:1) to ensure consistent polymorphic form.
  • Ionic strength effects : Use conductivity measurements to correlate solubility with buffer ionic strength .

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